2-chloro-N-[2-(morpholin-4-yl)-5-(trifluoromethyl)phenyl]acetamide
Description
Properties
IUPAC Name |
2-chloro-N-[2-morpholin-4-yl-5-(trifluoromethyl)phenyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14ClF3N2O2/c14-8-12(20)18-10-7-9(13(15,16)17)1-2-11(10)19-3-5-21-6-4-19/h1-2,7H,3-6,8H2,(H,18,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CHHVXNFINXFJEA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=C(C=C(C=C2)C(F)(F)F)NC(=O)CCl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14ClF3N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801167152 | |
| Record name | 2-Chloro-N-[2-(4-morpholinyl)-5-(trifluoromethyl)phenyl]acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801167152 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
322.71 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
379255-35-3 | |
| Record name | 2-Chloro-N-[2-(4-morpholinyl)-5-(trifluoromethyl)phenyl]acetamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=379255-35-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Chloro-N-[2-(4-morpholinyl)-5-(trifluoromethyl)phenyl]acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801167152 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-N-[2-(morpholin-4-yl)-5-(trifluoromethyl)phenyl]acetamide typically involves the reaction of 2-(morpholin-4-yl)-5-(trifluoromethyl)aniline with chloroacetyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions generally include:
Solvent: Dichloromethane or another suitable organic solvent.
Temperature: Room temperature to slightly elevated temperatures (e.g., 25-40°C).
Reaction Time: Several hours to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
2-chloro-N-[2-(morpholin-4-yl)-5-(trifluoromethyl)phenyl]acetamide can undergo various chemical reactions, including:
Nucleophilic Substitution: The chloroacetamide group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly involving the morpholine ring and the trifluoromethyl group.
Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or thiols can be used under mild conditions.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Hydrolysis: Acidic (e.g., hydrochloric acid) or basic (e.g., sodium hydroxide) conditions.
Major Products
Nucleophilic Substitution: Products depend on the nucleophile used, such as azidoacetamide or thioacetamide derivatives.
Oxidation: Oxidized derivatives of the morpholine ring or trifluoromethyl group.
Reduction: Reduced forms of the morpholine ring or trifluoromethyl group.
Hydrolysis: Corresponding carboxylic acid and amine.
Scientific Research Applications
2-chloro-N-[2-(morpholin-4-yl)-5-(trifluoromethyl)phenyl]acetamide has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a pharmaceutical intermediate and for its biological activities, such as anti-inflammatory and anticancer properties.
Chemical Biology: Used as a probe to study biological pathways and molecular interactions.
Industrial Chemistry: Employed in the synthesis of other complex organic molecules and as a building block in material science.
Mechanism of Action
The mechanism of action of 2-chloro-N-[2-(morpholin-4-yl)-5-(trifluoromethyl)phenyl]acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity, facilitating its passage through cell membranes. The morpholine ring can interact with biological macromolecules, potentially inhibiting enzyme activity or modulating receptor function. The exact pathways and targets depend on the specific biological context and the compound’s intended use.
Comparison with Similar Compounds
Table 1: Key Structural and Functional Comparisons
Spectroscopic and Physicochemical Properties
- Trifluoromethyl Group Impact: The -CF₃ group in the target compound and B2 () increases electron-withdrawing effects, stabilizing intermediates in alkylation reactions. This contrasts with nitro-substituted analogs (e.g., B1), where -NO₂ groups reduce electron density, affecting reaction pathways .
- Morpholine vs. Piperazine : Morpholine-containing compounds (target, ) demonstrate superior aqueous solubility compared to piperazine derivatives, which may aggregate in physiological conditions .
Biological Activity
2-Chloro-N-[2-(morpholin-4-yl)-5-(trifluoromethyl)phenyl]acetamide is a synthetic organic compound notable for its diverse biological activities, particularly in pharmacology. This compound features a morpholine ring and a trifluoromethyl group, which enhance its lipophilicity and potential interactions with biological targets. Understanding its biological activity is crucial for its application in medicinal chemistry.
- IUPAC Name : this compound
- Molecular Formula : C14H16ClF3N2O2
- CAS Number : 379255-35-3
- Molecular Weight : 336.74 g/mol
The mechanism of action for this compound involves interactions with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity, facilitating its passage through cell membranes. The morpholine structure allows for potential inhibition of enzyme activity or modulation of receptor function, which is essential for its therapeutic effects.
Biological Activity Overview
The compound has been evaluated for various biological activities, including anticonvulsant effects, anti-inflammatory properties, and potential as a therapeutic agent in neurological disorders.
Anticonvulsant Activity
Research indicates that derivatives with similar structural features have shown significant anticonvulsant activity in animal models. For instance, compounds containing trifluoromethyl groups have been associated with enhanced efficacy against seizures, likely due to increased lipophilicity leading to better central nervous system penetration .
In a study involving various derivatives, it was noted that the presence of the trifluoromethyl group was crucial for anticonvulsant activity. The compounds were tested in the maximal electroshock (MES) seizure model, revealing that those with higher lipophilicity exhibited prolonged activity .
Anti-inflammatory Effects
The anti-inflammatory potential of the compound has also been explored. Similar compounds have demonstrated inhibition of cyclooxygenase (COX) enzymes, which are pivotal in the inflammatory response. The structure-activity relationship (SAR) studies suggest that the introduction of electron-withdrawing groups like trifluoromethyl enhances anti-inflammatory activity by modulating enzyme interactions .
Case Studies and Research Findings
Q & A
Basic Synthesis Methodology
Q: What are the standard synthetic routes for preparing 2-chloro-N-[2-(morpholin-4-yl)-5-(trifluoromethyl)phenyl]acetamide? A:
- Core Method : Reacting substituted anilines (e.g., 2-(morpholin-4-yl)-5-(trifluoromethyl)aniline) with chloroacetyl chloride under reflux in the presence of a base like triethylamine. Reaction monitoring via TLC (e.g., hexane/ethyl acetate 7:3) and purification via recrystallization (e.g., pet-ether) or column chromatography (e.g., CH₂Cl₂/MeOH gradient) .
- Key Considerations : Use anhydrous conditions to avoid hydrolysis of chloroacetyl chloride. Triethylamine acts as both a base and solvent to neutralize HCl byproducts. Typical yields range from 58% to 75% after recrystallization .
Advanced Synthesis Optimization
Q: How can reaction conditions be optimized to improve yield and purity? A:
- Solvent Selection : Dichloromethane (DCM) or THF enhances solubility of aromatic amines, while polar aprotic solvents (e.g., DMF) may accelerate acylation but require careful moisture control .
- Catalysis : Substituting triethylamine with DMAP (4-dimethylaminopyridine) can reduce reaction time by enhancing nucleophilicity of the amine .
- Stepwise Addition : Gradual addition of chloroacetyl chloride at 0–5°C minimizes side reactions (e.g., dimerization), followed by warming to room temperature .
Structural Characterization Techniques
Q: What analytical methods are critical for confirming the compound’s structure? A:
- Basic :
- NMR : ¹H and ¹³C NMR to verify acetamide linkage (δ ~4.0–4.2 ppm for CH₂Cl, δ ~165–170 ppm for carbonyl) and morpholine integration (δ ~3.3–3.8 ppm) .
- Mass Spectrometry : ESI/APCI(+) confirms molecular ion peaks (e.g., [M+H]⁺, [M+Na]⁺) and isotopic patterns for Cl/F .
- Advanced :
- X-ray Crystallography : Resolves intramolecular interactions (e.g., C–H···O) and packing motifs influenced by trifluoromethyl groups .
- HPLC-PDA : Validates purity (>95%) and identifies trace impurities (e.g., unreacted aniline) .
Applications in Medicinal Chemistry
Q: How is this compound utilized in drug discovery? A:
- Basic : Serves as a pharmacophore scaffold targeting enzymes/receptors (e.g., kinase inhibitors) due to its electron-deficient trifluoromethyl group and morpholine’s solubility-enhancing properties .
- Advanced :
- SAR Studies : Modify the morpholine ring (e.g., sulfonation or acetylation) to enhance binding affinity. For example, 2-oxomorpholin-3-yl derivatives show improved metabolic stability .
- In Vitro Models : Screen against cancer cell lines (e.g., HepG2) using MTT assays to assess cytotoxicity .
Handling Stability and Reactivity
Q: What precautions are necessary for storage and handling? A:
- Stability : Store under inert gas (Ar/N₂) at −20°C to prevent hydrolysis of the chloroacetamide group.
- Reactivity : Avoid prolonged exposure to light, as the trifluoromethylphenyl group may undergo photodegradation. Use amber glassware for long-term storage .
Computational Modeling
Q: How can computational tools aid in studying this compound? A:
- Docking Studies : Use AutoDock Vina to predict binding modes with target proteins (e.g., COX-2). The morpholine oxygen often participates in hydrogen bonding .
- DFT Calculations : Analyze electron distribution to explain regioselectivity in electrophilic substitutions (e.g., nitration at the 4-position of the phenyl ring) .
Contradictory Data Resolution
Q: How to address discrepancies in reported synthetic yields or spectral data? A:
- Yield Variability : Re-examine solvent purity and reaction temperature. For example, traces of water can reduce yields by 15–20% .
- Spectral Anomalies : Compare ¹H NMR data across solvents (CDCl₃ vs. DMSO-d₆). The morpholine ring’s protons show solvent-dependent splitting (e.g., δ 3.31–3.55 ppm in CDCl₃) .
Impurity Profiling
Q: What are common impurities, and how are they identified? A:
- Byproducts :
- Unreacted aniline (detected via TLC at Rf ~0.5 in ethyl acetate).
- Diacetylated side products (e.g., N,N-dichloroacetamide) identified by LC-MS (m/z +76 Da) .
- Mitigation : Use excess chloroacetyl chloride (1.2 eq) and quench with ice-cold water to precipitate impurities .
Scaling-Up Challenges
Q: What issues arise during gram-scale synthesis? A:
- Exothermic Reactions : Control temperature with a jacketed reactor to prevent runaway reactions during chloroacetyl chloride addition.
- Purification : Replace column chromatography with fractional crystallization (e.g., ethyl acetate/hexane) to reduce solvent waste .
Metabolic Pathway Analysis
Q: How to study its metabolic stability in biological systems? A:
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
